N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrodibenzofuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8(17)15-11-6-10-9-4-2-3-5-13(9)20-14(10)7-12(11)16(18)19/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPYRTDNEMYVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Nitrodibenzo B,d Furan 2 Yl Acetamide and Analogues
Strategies for Dibenzofuran (B1670420) Scaffold Construction
The construction of the tricyclic dibenzofuran system is a key challenge that has been addressed through various intramolecular and intermolecular strategies. These methods often involve the formation of a crucial carbon-carbon or carbon-oxygen bond to close the central furan (B31954) ring.
Intramolecular Carbon-Carbon Bond Formation from Diaryl Ethers
A prevalent strategy for synthesizing dibenzofurans involves the intramolecular cyclization of diaryl ethers. This approach typically utilizes transition metal catalysis to facilitate the C-H activation and subsequent C-C bond formation. Palladium-catalyzed reactions are particularly common in this regard. For instance, an intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation has been demonstrated to be effective for both electron-rich and electron-deficient diaryl ethers. organic-chemistry.org The use of pivalic acid as the reaction solvent has been shown to improve reproducibility and yield. organic-chemistry.org
Another approach involves the cyclization of ortho-diazonium salts of diaryl ethers, which can be achieved using palladium acetate (B1210297) as a catalyst in refluxing ethanol. organic-chemistry.org Furthermore, the synthesis of dibenzofurans from o-iododiaryl ethers can be catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions. organic-chemistry.org
| Catalyst | Precursor | Key Features | Reference |
| Palladium(II) | Diaryl ethers | Oxidative C-C bond formation, tolerates diverse electronic properties | organic-chemistry.org |
| Palladium acetate | ortho-Diazonium salts of diaryl ethers | Cyclization in the absence of a base | organic-chemistry.org |
| Pd/C | o-Iododiaryl ethers | Reusable catalyst, ligand-free conditions | organic-chemistry.org |
Intramolecular Carbon-Oxygen Bond Formation from 2-Arylphenols
An alternative and widely employed method for constructing the dibenzofuran skeleton is through the intramolecular cyclization of 2-arylphenols, which involves the formation of a C-O bond. This transformation is often catalyzed by transition metals such as palladium and copper.
A practical palladium-catalyzed reaction has been developed for the phenol-directed C-H activation and subsequent C-O cyclization, utilizing air as the oxidant. nih.gov Mechanistic studies suggest that the turnover-limiting step in this process is the C-O reductive elimination rather than C-H activation. nih.gov This method is tolerant of a variety of functional groups. nih.gov
Copper-catalyzed cyclization of cyclic diaryliodonium salts in water has also been shown to be an efficient route to dibenzofuran derivatives. acs.org This method proceeds via a double C-O bond formation through an oxygen-iodine exchange mechanism. acs.org
| Catalyst System | Precursor | Key Features | Reference |
| Pd(0)/Pd(II) | 2-Arylphenols | Phenol-directed C-H activation/C-O cyclization, uses air as an oxidant | nih.gov |
| Copper | Cyclic diaryliodonium triflates | Cyclization in water via oxygen-iodine exchange | acs.org |
Benzannulation and Cycloaddition Reactions in Dibenzofuran Synthesis
Benzannulation and cycloaddition reactions offer powerful strategies for the construction of the dibenzofuran framework, often allowing for the rapid assembly of complex structures.
One such method involves a base-mediated [4+2] annulation of 2-nitrobenzofurans with α,α-dicyanoalkenes. researchgate.net This reaction proceeds through a tandem vinylogous Michael addition/cyclization/tautomerization/elimination sequence to afford a wide range of dibenzofurans in good to high yields. researchgate.net
Photoinduced electron transfer cycloaddition reactions of 2-vinylbenzofurans with various dienophiles, such as 1,3-cyclohexadienes and styrenes, can yield [4+2] and/or [2+2] cycloadducts, which can be precursors to dibenzofuran derivatives. researchgate.net These reactions are often sensitized by compounds like 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate. researchgate.net
| Reaction Type | Reactants | Key Features | Reference |
| [4+2] Annulation | 2-Nitrobenzofurans and α,α-dicyanoalkenes | Base-mediated, proceeds in water | researchgate.net |
| Photoinduced Cycloaddition | 2-Vinylbenzofurans and dienophiles | Yields [4+2] and/or [2+2] cycloadducts, sensitized reaction | researchgate.net |
Multi-component Reactions and Tandem Annulation Approaches
Multi-component reactions and tandem annulation strategies provide efficient and atom-economical pathways to complex dibenzofuran structures from simple starting materials in a single operation.
A notable example is a double 1,4-conjugate addition/intramolecular annulation cascade reaction between propargylamines and two equivalents of imidazolium (B1220033) methylides. nih.govproquest.com This transition-metal-free protocol proceeds smoothly under air and allows for the facile synthesis of structurally diverse dibenzofurans with good to excellent yields. nih.govproquest.com
Another tandem approach involves a one-pot palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling for the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org
| Reaction Type | Key Reactants | Key Features | Reference |
| Double 1,4-addition/annulation cascade | Propargylamines and imidazolium methylides | Transition-metal-free, proceeds under air | nih.govproquest.com |
| Tandem cross-coupling/aromatization/Ullmann coupling | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | One-pot synthesis | organic-chemistry.org |
Regioselective Nitration Strategies for Dibenzofurans and Furan Systems
The introduction of a nitro group onto the dibenzofuran scaffold is a critical step in the synthesis of N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nitrating agent and reaction conditions.
Electrophilic Nitration Methods and Reagent Systems
The nitration of dibenzofuran and related furan systems is a classic example of electrophilic aromatic substitution. The choice of nitrating agent is crucial, especially for furan-containing compounds which can be sensitive to strong oxidizing acids.
For dibenzofuran, nitration with a mixture of nitric acid and sulfuric acid is a common method. youtube.com However, for more sensitive substrates like furan, milder nitrating agents are required to prevent oxidation and polymerization. quora.com Acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640), is a widely used milder nitrating agent for furan and its derivatives. quora.comchemrxiv.org This reagent reacts smoothly with furan to yield 2-nitrofuran (B122572) as the major product. quora.com The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
The nitration of benzofuran (B130515) with various nitrating agents, such as a mixture of nitric acid and acetic anhydride or ceric ammonium (B1175870) nitrate in acetic anhydride, has been reported to yield 2-nitrobenzo[b]furan. chemicalbook.com When nitrogen dioxide is used as the nitrating agent in benzene, a mixture of 2-nitro and 3-nitrobenzo[b]furans can be obtained. chemicalbook.com
| Nitrating Agent | Substrate | Major Product(s) | Key Features | Reference |
| Nitric acid / Sulfuric acid | Dibenzofuran | Nitro-dibenzofurans | Standard nitrating mixture | youtube.com |
| Nitric acid / Acetic anhydride (Acetyl nitrate) | Furan | 2-Nitrofurans | Milder conditions, avoids oxidation | quora.comchemrxiv.org |
| Ceric ammonium nitrate / Acetic anhydride | Benzofuran | 2-Nitrobenzo[b]furan | Mild nitrating agent | chemicalbook.com |
| Nitrogen dioxide | Benzofuran | 2-Nitro and 3-nitrobenzo[b]furans | Mixture of isomers | chemicalbook.com |
| Copper(II) nitrate / Acetic anhydride | Iridabenzofurans | Mononitrated iridabenzofuran | "Menke" nitration conditions | epfl.chacs.org |
Following the successful nitration to yield a 3-nitrodibenzofuran (B1219392) intermediate, the synthesis of this compound would proceed through the introduction of an amino group at the 2-position, followed by acetylation. The introduction of the amino group can be achieved through various methods, such as the reduction of a nitro group introduced at the 2-position in a separate step or through nucleophilic aromatic substitution on an appropriately activated precursor. The final step involves the acetylation of the 2-amino-3-nitrodibenzofuran intermediate, typically using acetic anhydride or acetyl chloride, to yield the target compound.
Ipso-Nitration Pathways and Mechanistic Considerations
Ipso-nitration is an electrophilic aromatic substitution reaction in which an incoming nitro group displaces a pre-existing substituent on the aromatic ring, rather than a hydrogen atom. researchgate.net This pathway offers an alternative to direct nitration and can be highly regioselective. The substituent to be replaced, known as the ipso group, can include functionalities such as carboxylic acids, halogens, or boronic acids. researchgate.netnih.gov
The mechanism of ipso-nitration can be more complex than standard electrophilic aromatic substitution. While some reactions proceed through the traditional Wheland intermediate, modern studies have revealed that many ipso-nitration reactions, particularly those involving aryl boronic acids, operate via a radical pathway. organic-chemistry.org This mechanism is initiated by the formation of the nitrogen dioxide radical (•NO2) from the nitrating agent, such as fuming nitric acid. organic-chemistry.org The •NO2 radical then adds to the aromatic ring at the carbon bearing the substituent. Subsequent loss of the substituent as a radical yields the final nitroaromatic product. researchgate.netorganic-chemistry.org
Control experiments have demonstrated that radical scavengers can inhibit these reactions, supporting the radical mechanism. organic-chemistry.org This method, using agents like fuming nitric acid or tert-butyl nitrite (B80452) (TBN), provides a chemoselective route to nitroarenes that can tolerate a wider range of functional groups compared to traditional mixed-acid conditions. nih.govorganic-chemistry.org For the synthesis of nitrodibenzofurans, an ipso-nitration strategy could theoretically be employed by first functionalizing a specific position (e.g., with a boronic acid group) and then displacing it with a nitro group to ensure unambiguous placement.
Control of Regioselectivity in Nitration Reactions
The regiochemical outcome of the direct nitration of dibenzofuran is highly dependent on the reaction conditions, a critical factor in the synthesis of specifically substituted analogues. oup.com The dibenzofuran nucleus has several positions susceptible to electrophilic attack, primarily positions 2, 3, 7, and 8. Achieving selectivity between these positions, particularly the electronically similar 2- and 3-positions, requires careful selection of the nitrating system.
Research has shown that the choice of acid and solvent plays a pivotal role in directing the incoming nitro group. oup.com
Nitration favoring the 3-position: The use of nitric acid in trifluoroacetic acid under mild conditions has been demonstrated to selectively yield 3-nitrodibenzofuran. oup.com Trifluoroacetic acid is a strong acid that can protonate the nitrating agent, but it is also a non-coordinating solvent, which influences the nature of the electrophile and the transition state of the reaction.
Nitration favoring the 2-position: In contrast, employing a Friedel-Crafts type nitration, such as using alkyl nitrates (e.g., ethyl nitrate) in the presence of a Lewis acid like aluminum chloride (AlCl₃) in nitromethane, directs the nitration primarily to the 2-position. oup.com In this system, the bulky Lewis acid-nitrating agent complex experiences greater steric hindrance at the 3-position, which is flanked by the fused ring system, thus favoring attack at the more accessible 2-position.
This tunable regioselectivity is fundamental for the synthesis of this compound, as it allows for the stepwise and controlled introduction of functional groups at the desired positions on the dibenzofuran core.
Table 1: Regioselectivity in the Direct Nitration of Dibenzofuran
| Nitrating Agent/Conditions | Major Product | Reference |
|---|---|---|
| Nitric acid in trifluoroacetic acid | 3-Nitrodibenzofuran | oup.com |
| Alkyl nitrate and AlCl₃ in nitromethane | 2-Nitrodibenzofuran (B152082) | oup.com |
Introduction of the Acetamide (B32628) Moiety
The formation of the acetamide group is a cornerstone of the synthesis, typically occurring after the establishment of the necessary nitrogen-based functional group on the dibenzofuran ring. This involves standard, yet carefully chosen, organic transformations.
Amide Coupling and Acylation Reactions in Heterocyclic Systems
The formation of an amide bond is one of the most common reactions in medicinal chemistry and organic synthesis. hepatochem.comgrowingscience.com The primary method involves the condensation of a carboxylic acid with an amine. hepatochem.com Given the low reactivity of carboxylic acids themselves, they must first be "activated." This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. hepatochem.comgrowingscience.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are widely used. hepatochem.com
Uronium/Phosphonium Salts: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and often used for more challenging couplings, including those involving sterically hindered substrates or less nucleophilic amines. growingscience.com
A more direct method for introducing an acetamide group is through acylation with a reactive derivative of acetic acid. This typically involves reacting the amine precursor with either acetyl chloride or acetic anhydride. youtube.com These reactions are often rapid and high-yielding. The choice of acylation agent and the use of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acidic byproduct (HCl or acetic acid) are important considerations. For heterocyclic amines, which can sometimes be electron-deficient, more forceful acylation conditions or more potent activating agents may be necessary. researchgate.net
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Application Notes |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, can require additives to prevent side reactions. |
| Uronium Salts | HATU, HBTU | High efficiency, good for difficult couplings. growingscience.com |
| Phosphonium Salts | PyBOP | Effective for peptide synthesis and complex molecules. |
| Acylating Agents | Acetyl Chloride, Acetic Anhydride | Direct and efficient for forming acetamides from amines. youtube.com |
Reduction of Nitro Group to Amine Precursor for Amide Formation
The conversion of a nitro group to an amine is a critical step in the synthesis of N-(nitrodibenzofuranyl)acetamides, as the amine serves as the direct precursor to the amide. The reduction of aromatic nitro compounds is a well-established transformation with a variety of available methods, allowing for the selection of reagents that are compatible with other functional groups in the molecule. rsc.orgpsu.edu
Key methodologies for this reduction include:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often highly selective for the nitro group.
Metal-Mediated Reductions: Several metals are effective for reducing nitroarenes in the presence of an acid. youtube.com Classical examples include tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, iron (Fe) in acetic acid or with ammonium chloride, and zinc (Zn) in acidic or neutral conditions. psu.eduyoutube.com These methods are robust and often tolerate other functional groups like halogens and esters. rsc.orgyoutube.com
Transfer Hydrogenation: In this approach, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include hydrazine (B178648) (N₂H₄), formic acid, and ammonium formate, often used with a catalyst like Pd/C. youtube.comorganic-chemistry.org This technique avoids the need for specialized high-pressure hydrogenation equipment.
Sequential Functionalization Strategies for N-(Nitrodibenzofuranyl)acetamides
The synthesis of this compound requires a logical sequence of reactions to install the substituents at the correct positions. The order of nitration, reduction, and acylation steps is crucial for success, as existing functional groups strongly influence the regioselectivity of subsequent reactions. A plausible synthetic strategy would proceed as follows:
Initial Nitration: The synthesis would begin with the regioselective nitration of dibenzofuran. To install functionality at the 2-position first, Friedel-Crafts type conditions (e.g., ethyl nitrate/AlCl₃) would be used to produce 2-nitrodibenzofuran as the major product. oup.com
Reduction to Amine: The nitro group of 2-nitrodibenzofuran is then reduced to an amine using a standard method, such as SnCl₂/HCl or catalytic hydrogenation, to yield 2-aminodibenzofuran. psu.eduyoutube.com
Acetylation of the Amine: The resulting 2-aminodibenzofuran is acylated using acetic anhydride or acetyl chloride to form N-(dibenzo[b,d]furan-2-yl)acetamide. This step is not only key to forming the final amide but also serves to protect the amine and modify its electronic influence on the ring.
Second Nitration: The final step is the nitration of N-(dibenzo[b,d]furan-2-yl)acetamide. The acetamido group at the 2-position is an activating, ortho, para-directing group. It will direct the incoming electrophile (the nitronium ion) to either the 1- or 3-position. Due to the electronics of the dibenzofuran system and potential steric factors, the nitration is directed to the 3-position, yielding the target compound, this compound.
This sequential approach, where the directing effects of the substituents are strategically exploited, is fundamental to the successful synthesis of polysubstituted dibenzofuran derivatives.
Chemical Reactivity and Derivatization Pathways of N 3 Nitrodibenzo B,d Furan 2 Yl Acetamide
Reactivity of the Nitro Group
The nitro group is a versatile functional group that profoundly influences the electronic properties of the dibenzofuran (B1670420) ring and serves as a key site for chemical transformations.
The most common reaction involving the nitro group on an aromatic core is its reduction to a primary amine. This transformation is a critical step in the synthesis of various derivatives, as the resulting amine is a versatile precursor for numerous subsequent reactions.
Reduction to N-(3-aminodibenzo[b,d]furan-2-yl)acetamide: The conversion of the nitro group to an amine can be achieved using several reducing agents. A widely employed method is the use of stannous chloride (SnCl₂) in the presence of a strong acid like concentrated hydrochloric acid (HCl). niscpr.res.in This reaction proceeds efficiently, yielding the corresponding amino-dibenzofuran derivative.
| Reaction | Reagents | Product |
| Reduction of Nitro Group | Stannous chloride (SnCl₂), Conc. HCl | N-(3-aminodibenzo[b,d]furan-2-yl)acetamide |
Subsequent Transformations of the Amine: The newly formed amino group in N-(3-aminodibenzo[b,d]furan-2-yl)acetamide is nucleophilic and can undergo a variety of reactions to introduce new functional groups. For instance, it can react with acid chlorides or anhydrides in a process known as acylation to form new amide derivatives. niscpr.res.inncert.nic.in This allows for the extension of the molecular structure and the introduction of different properties. academie-sciences.fr
Aromatic nitro groups are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This occurs because the nitro group can stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the nucleophilic attack. wikipedia.orglibretexts.org
For a nucleophilic aromatic substitution to occur, a good leaving group (such as a halide) is typically required at a position ortho or para to the nitro group. wikipedia.orgnih.gov While N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide does not inherently possess such a leaving group, its electron-deficient aromatic core, a result of the nitro group's presence, makes it susceptible to nucleophilic attack under certain conditions or if further modified to include a leaving group. libretexts.orgyoutube.com The addition of a nucleophile is generally the rate-limiting step in SNAr reactions. nih.gov
Reactivity of the Acetamide (B32628) Group
The acetamide group also offers several routes for chemical modification, primarily through reactions involving the amide bond itself or the N-H proton.
The amide bond of the acetamide group can be cleaved through hydrolysis under either acidic or basic conditions to regenerate the parent amine. numberanalytics.com
Acid-Catalyzed Hydrolysis: Heating the compound with a dilute acid, such as hydrochloric acid, will break the amide bond. The reaction involves the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. numberanalytics.comlibretexts.org This process yields 3-nitrodibenzo[b,d]furan-2-amine and acetic acid. libretexts.org
Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide (B78521) also results in hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. numberanalytics.com This reaction produces 3-nitrodibenzo[b,d]furan-2-amine and a salt of acetic acid (e.g., sodium acetate). libretexts.org
The hydrolysis of aromatic amides is a fundamental reaction used to remove the acetyl group, which often serves as a protecting group for the amine during synthesis. numberanalytics.comnih.gov
The acetamide group can undergo substitution at the nitrogen atom.
N-Alkylation: This reaction involves replacing the hydrogen atom on the amide nitrogen with an alkyl group. To achieve N-alkylation over the alternative O-alkylation, the amide is typically first converted into its more nucleophilic conjugate base (an amide anion) using a strong base like sodium hydride (NaH). derpharmachemica.comresearchgate.net This anion then reacts with an alkylating agent, such as an alkyl halide, in an SN2 reaction. researchgate.net The choice of base and solvent is crucial to ensure selectivity and yield. derpharmachemica.com
N-Acylation: Primary and secondary amines and their derivatives can react with acylating agents like acid chlorides and anhydrides. ncert.nic.in This would convert the acetamide into an imide derivative, introducing a second acyl group onto the nitrogen atom. This reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in
| Reaction Type | Typical Reagents | Functional Group Transformation |
| Hydrolysis (Acidic) | Dilute HCl, Heat | -NHCOCH₃ → -NH₃⁺ |
| Hydrolysis (Basic) | NaOH (aq), Heat | -NHCOCH₃ → -NH₂ |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | -NHCOCH₃ → -N(R)COCH₃ |
| N-Acylation | Acid Chloride (R'COCl), Pyridine | -NHCOCH₃ → -N(COR')(COCH₃) |
Electrophilic Aromatic Substitution on the Dibenzofuran Scaffold as Influenced by Substituents
Further substitution on the dibenzofuran ring via electrophilic aromatic substitution is directed by the electronic effects of the existing nitro and acetamide groups. libretexts.org The inherent reactivity of the dibenzofuran core, which favors substitution at positions 2, 3, 7, and 8, is also a factor. acs.org
Acetamide Group (-NHCOCH₃): This group is an activating ortho-, para-director. It donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack. libretexts.org In this molecule, the acetamide is at position 2. It therefore strongly directs incoming electrophiles to positions 1 and 3.
Nitro Group (-NO₂): This group is a strongly deactivating meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. libretexts.org The deactivation is strongest at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. The nitro group is at position 3, directing incoming electrophiles to positions 1 and 5 (relative to the nitro group, which are positions 2 and 4 on the ring).
Combined Effect: The directing effects of the two substituents must be considered together.
The acetamide at C-2 directs to C-1 (ortho) and C-3 (para).
The nitro at C-3 directs to C-1 (ortho, but meta to the nitro's deactivating effect) and C-4 (ortho).
The powerful activating and ortho-directing effect of the acetamide group at C-2 will likely dominate. It strongly activates the C-1 position. The C-3 position is already occupied by the nitro group. Therefore, the most probable position for a subsequent electrophilic aromatic substitution is the C-1 position , as its activation by the acetamido group is significant and outweighs the deactivating influence from the adjacent nitro group. Substitution on the other ring (at positions 6, 7, 8, or 9) is less likely due to the strong directing influences on the substituted ring.
Ring Fission and Mineralization Pathways of Related Nitrodibenzofurans
The environmental fate of nitrodibenzofurans is of significant interest due to the persistence of halogenated dibenzofurans and the general recalcitrance of nitroaromatic compounds. asm.org While specific studies on the mineralization of this compound are not detailed in the available literature, the degradation pathways can be inferred from studies on the parent compound, dibenzofuran, and other nitroaromatics. asm.orgnih.gov
The biodegradation of these compounds generally follows strategies that overcome the chemical stability conferred by the aromatic system and the electron-withdrawing nature of the nitro group. asm.orgrsc.org Microorganisms have evolved diverse enzymatic pathways to break down these complex molecules, typically involving initial oxidative or reductive steps that lead to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen. nih.govdtic.mil
Initial Enzymatic Attack and Ring Hydroxylation
The microbial degradation of dibenzofuran, the core structure of the compound , is well-documented. Bacteria capable of utilizing dibenzofuran as a carbon and energy source initiate the degradation by attacking one of the aromatic rings. nih.govnih.gov This process is typically catalyzed by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring, forming an unstable cis-dihydrodiol. nih.gov This initial dioxygenation can occur at different positions on the ring system. For dibenzofuran, lateral dioxygenation is a common mechanism. nih.gov
Subsequent dehydrogenation of the cis-dihydrodiol yields a dihydroxylated intermediate, such as a catechol derivative. For instance, the degradation of dibenzofuran by various bacterial strains has been shown to proceed through 1,2-dihydroxydibenzofuran. nih.gov Fungal degradation pathways have also been identified, with organisms like Paecilomyces lilacinus transforming dibenzofuran into various hydroxylated metabolites, including 2-hydroxydibenzofuran, 3-hydroxydibenzofuran, and dihydroxylated derivatives like 2,7- and 2,8-dihydroxydibenzofuran. researchgate.net
Ring Cleavage Mechanisms
Following hydroxylation, the dihydroxylated ring is susceptible to cleavage by other dioxygenase enzymes. There are two primary modes of ring fission:
Ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken.
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken. nih.gov
In the case of dibenzofuran degradation by biphenyl-utilizing bacteria, a meta-cleavage pathway is frequently observed. nih.gov The cleavage of 1,2-dihydroxydibenzofuran results in the formation of a yellow-orange compound, 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid (HOBB). nih.gov Further enzymatic reactions hydrolyze this intermediate, leading to the formation of compounds like salicylic (B10762653) acid, which can then enter central metabolic pathways. nih.govnih.gov Some bacterial strains, such as Staphylococcus auriculans DBF63, have been shown to produce both salicylic acid and gentisic acid during dibenzofuran metabolism. nih.govnih.gov
Fungal pathways can differ; for example, Paecilomyces lilacinus produces ring fission products such as benzo[b]furo[3,2-d]-2-pyrone-6-carboxylic acid. researchgate.net
Influence of the Nitro Group
The presence of a nitro group on the dibenzofuran skeleton significantly influences the degradation pathway. The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases, thus rendering nitroaromatic compounds generally resistant to oxidative degradation. asm.orgrsc.org
Microbial strategies to overcome this include:
Reductive Pathways: The initial step involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. These reduced intermediates are often more amenable to subsequent degradation. The nitro group can ultimately be removed as nitrite (B80452) or ammonia. dtic.mil
Oxidative Pathways: Some specialized microorganisms can directly oxygenate the nitrated aromatic ring. A dioxygenase can attack the ring, leading to the formation of a nitro-catechol, which can then undergo ring cleavage. During this process, the nitro group is released as nitrite. dtic.mil
For a compound like this compound, it is plausible that degradation could proceed via either initial reduction of the nitro group or by a dioxygenase attack on the unsubstituted ring, leading to intermediates that can be further processed and ultimately mineralized.
| Parent Compound | Microorganism Type | Key Intermediates | Reference |
|---|---|---|---|
| Dibenzofuran | Gram-negative/positive bacteria (e.g., Rhodococcus erythropolis) | 1,2-Dihydroxydibenzofuran, 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid (HOBB), Salicylic acid | nih.gov |
| Dibenzofuran | Bacterium (Staphylococcus auriculans DBF63) | Salicylic acid, Gentisic acid | nih.govnih.gov |
| Dibenzofuran | Fungus (Paecilomyces lilacinus) | 2-Hydroxydibenzofuran, 3-Hydroxydibenzofuran, 2,7-Dihydroxydibenzofuran, Benzo[b]furo[3,2-d]-2-pyrone-6-carboxylic acid | researchgate.net |
| General Nitroaromatics | Various Bacteria | Nitroso, Hydroxylamino, and Amino derivatives; Nitro-catechols | dtic.mil |
Photochemical Decaging Mechanisms of Similar Nitrodibenzofuran Chromophores
The nitrodibenzofuran (NDBF) scaffold, which forms the core of this compound, is the basis for a class of highly efficient photolabile protecting groups, or "photocages". nih.govpcom.edu These chromophores are used to temporarily mask the function of a bioactive molecule. The active molecule is released with high spatial and temporal precision upon irradiation with light, a process known as "uncaging". iris-biotech.de
The NDBF chromophore represents a significant improvement over earlier and more widely used caging groups based on the o-nitrobenzyl (oNB) framework. nih.goviris-biotech.de The key advantages of NDBF lie in its superior photochemical properties, which are summarized in the table below.
| Property | Nitrodibenzofuran (NDBF) | o-Nitrobenzyl (oNB) | Reference |
|---|---|---|---|
| Quantum Yield of Photolysis (Φ) | ~0.7 | ~0.08 | nih.govresearchgate.net |
| Molar Extinction Coefficient (ε) at λmax | 18,400 M-1cm-1 | ~500 M-1cm-1 | nih.govresearchgate.net |
| Photochemical Efficiency (εΦ) | ~12,880 M-1cm-1 | ~40 M-1cm-1 | nih.govresearchgate.net |
| Typical Uncaging Wavelengths | 365 nm (1-photon), ~800 nm (2-photon) | UV (< 350 nm) | iris-biotech.de |
| Release Rate | Very rapid (~20,000 s-1) | Slower | nih.govpcom.edu |
The high quantum yield and molar extinction coefficient of NDBF make its photolysis 16 to 160 times more efficient than that of the most common caged compounds. nih.goviris-biotech.de
The Photochemical Uncaging Mechanism
The uncaging mechanism for NDBF derivatives is analogous to the well-established mechanism for o-nitrobenzyl compounds. cdnsciencepub.comacs.org The process is initiated by the absorption of a photon, which promotes the chromophore to an excited state. This is followed by a rapid intramolecular hydrogen atom abstraction.
The key steps are as follows:
Photoexcitation: The NDBF chromophore absorbs a photon, transitioning to an excited singlet or triplet state.
Intramolecular Hydrogen Abstraction: In the excited state, one of the oxygen atoms of the nitro group abstracts a hydrogen atom from the benzylic carbon to which the caged substrate (Leaving Group, LG) is attached. This forms a transient biradical species.
Formation of the aci-nitro Intermediate: The biradical quickly rearranges to form an aci-nitro intermediate. This intermediate is a key species in the photorelease pathway. rsc.org
Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of electronic rearrangements. This typically involves a cyclization reaction to form a five-membered ring intermediate (a N-hydroxybenzisoxazolidine derivative). cdnsciencepub.com This intermediate then rapidly decomposes, cleaving the bond to the leaving group and releasing the active molecule.
Byproduct Formation: The NDBF chromophore itself is converted into a nitroso-carbonyl derivative (an analogue of o-nitrosobenzaldehyde). nih.gov
This mechanism allows for the rapid and clean release of a wide variety of functional groups, including alcohols, carboxylic acids, amines, and thiols. iris-biotech.denih.gov The efficiency of the release can be influenced by the nature of the leaving group, with groups that stabilize radicals tending to be released more efficiently. rsc.org
A significant advantage of the NDBF system is its suitability for two-photon excitation (2PE). nih.govpcom.edu By using a focused near-infrared (NIR) laser (~800 nm), two photons can be simultaneously absorbed, providing the energy equivalent of a single UV photon. This allows for uncaging deep within living tissue with minimal phototoxicity and high 3D spatial resolution, an application for which NDBF is particularly promising. iris-biotech.degoettingen-research-online.de
Advanced Spectroscopic and Computational Analysis in Structural Elucidation and Conformational Studies
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. nih.gov For a molecule such as N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide, advanced NMR experiments would be crucial for understanding its conformational preferences and dynamic behavior.
A key structural feature of this compound is the amide linkage (-NH-C=O). The partial double-bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair into the carbonyl group, leads to a significant energy barrier for rotation around this bond. nih.govresearchgate.net This phenomenon, known as hindered internal rotation, often results in the presence of two distinct rotational isomers (rotamers), typically referred to as E (trans) and Z (cis) conformers, which can be observed at room temperature on the NMR timescale. scielo.brscienceopen.com
In a hypothetical NMR study of this compound, the presence of two distinct sets of signals in the ¹H and ¹³C NMR spectra would be indicative of this rotational equilibrium. scielo.brscielo.br For example, separate signals might be observed for the acetyl methyl protons and the protons on the dibenzofuran (B1670420) core adjacent to the acetamide (B32628) group.
Variable-temperature (VT) NMR experiments are the primary tool for quantifying the energetics of this process. nih.gov By monitoring the changes in the NMR spectrum as the temperature is increased, a coalescence temperature (Tc) can be determined, which is the point where the two separate signals for a given nucleus merge into a single broad peak. nih.gov This data allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the rotational barrier. researchgate.net
Illustrative Data Table 1: Hypothetical VT-NMR Data for Amide Bond Rotation
| Parameter | Hypothetical Value | Description |
| Nucleus Observed | ¹H (Acetyl CH₃) | The methyl protons of the acetamide group, often a clear indicator of rotational isomers. |
| Chemical Shift Isomer A | δ 2.15 ppm | Chemical shift of the methyl group in the major rotamer at low temperature. |
| Chemical Shift Isomer B | δ 2.05 ppm | Chemical shift of the methyl group in the minor rotamer at low temperature. |
| Coalescence Temp. (Tc) | 340 K (67°C) | The temperature at which the two distinct signals merge into one. |
| Calculated ΔG‡ | ~17-18 kcal/mol | The calculated free energy barrier to rotation, typical for secondary amides. |
Theoretical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arabjchem.org It is an invaluable tool for complementing experimental data, offering insights into molecular geometries, energy landscapes, and electronic properties that can be difficult to access through experimentation alone. nih.govnih.gov
For a molecule with multiple rotatable bonds like this compound, DFT calculations can be used to explore its entire conformational space. This is typically achieved by performing a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of systematic changes in key dihedral angles, such as the one defining the rotation around the C-N amide bond and the bond connecting the nitrogen to the dibenzofuran ring. researchgate.net
These calculations would identify all stable conformers (energy minima) and the transition states that connect them. nih.gov The results provide a detailed energy landscape, revealing the relative stabilities of different conformations and the energy barriers separating them. researchgate.net Such a study would likely confirm that the planar conformations of the amide group are the most stable, with a significant energy barrier for rotation, corroborating the findings from NMR spectroscopy.
DFT calculations provide detailed information about the electronic structure of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap generally implies higher reactivity. mdpi.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's chemical behavior: researchgate.netajchem-a.com
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. The presence of the nitro (-NO₂) group, a strong electron-withdrawing group, would be expected to result in a high electrophilicity index for this compound. mdpi.comnih.gov
A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution. nih.gov This map would highlight electron-rich (negative potential, typically around the carbonyl oxygen and nitro group oxygens) and electron-poor (positive potential, around the amide proton) regions, predicting sites for electrophilic and nucleophilic attack. nih.gov
Illustrative Data Table 2: Hypothetical DFT-Calculated Reactivity Descriptors
| Descriptor | Hypothetical Value (eV) | Significance |
| EHOMO | -6.85 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -2.75 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.10 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com |
| Chemical Hardness (η) | 2.05 eV | Resistance to deformation of the electron cloud. |
| Global Electrophilicity (ω) | 2.28 eV | A measure of the molecule's propensity to act as an electrophile. mdpi.com |
Should this compound be used as a reactant in a chemical transformation, DFT would be a critical tool for elucidating the reaction mechanism. Computational chemistry allows for the modeling of reaction pathways, including the identification of intermediates and, most importantly, the calculation of the structures and energies of transition states. nih.govmdpi.com
For example, in a potential reaction such as electrophilic aromatic substitution on the dibenzofuran core or nucleophilic attack at the carbonyl carbon, DFT calculations could:
Determine whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. mdpi.comresearchgate.net
Calculate the activation energies for different possible pathways, thereby predicting the most likely reaction product.
Explain the observed regioselectivity and stereoselectivity of a reaction by comparing the energy barriers of the various transition states leading to different isomers. researchgate.net
This predictive power makes computational chemistry an essential partner to experimental synthesis, guiding the design of new reactions and explaining unexpected outcomes. mdpi.com
Emerging Research Applications and Future Directions
Utilization as a Building Block in Complex Organic Synthesis
The dibenzofuran (B1670420) nucleus is a key structural motif found in many natural products, pharmaceuticals, and advanced materials. researchgate.net Consequently, the development of efficient synthetic routes to functionalized dibenzofurans is an active area of research. N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide serves as a valuable building block in this context. The presence of the nitro and acetamide (B32628) groups at specific positions on the dibenzofuran ring allows for regioselective transformations, enabling the synthesis of more complex molecules.
Synthetic chemists can utilize the functional groups of this compound as handles for a variety of chemical reactions. For instance, the nitro group can be reduced to an amine, which can then be further functionalized through reactions such as acylation, alkylation, or diazotization. The acetamide group can be hydrolyzed to provide a free amine, or it can be used to direct further substitution reactions on the aromatic rings. These transformations allow for the construction of a diverse library of dibenzofuran derivatives with tailored properties for specific applications. researchgate.net
Several synthetic strategies have been developed for the construction of the dibenzofuran core itself. rsc.org These methods often involve transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclization reactions. organic-chemistry.orgorganic-chemistry.org The synthesis of this compound would likely involve the nitration and subsequent amination and acetylation of a pre-formed dibenzofuran ring. The ability to synthesize this compound and its derivatives efficiently is crucial for its widespread use as a building block in organic synthesis.
Role in Advanced Materials Science and Organic Electronics Research (based on the dibenzofuran scaffold)
Dibenzofuran-based compounds have shown significant promise in the field of materials science, particularly in the development of organic electronic devices. biointerfaceresearch.comekb.eg The rigid and planar structure of the dibenzofuran scaffold facilitates π-π stacking, which is essential for efficient charge transport in organic semiconductors. acs.org The electronic properties of dibenzofuran derivatives can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups.
The this compound molecule possesses both an electron-withdrawing nitro group and an electron-donating acetamide group. This combination of functional groups could lead to interesting intramolecular charge transfer properties, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group's electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, while the acetamide group's electron-donating character can raise the HOMO (Highest Occupied Molecular Orbital) energy level. This modulation of the frontier molecular orbitals is a key strategy in the design of new organic electronic materials.
Furthermore, the dibenzofuran scaffold's thermal stability is a significant advantage for its use in electronic devices, which often operate at elevated temperatures. ekb.eg The development of new synthetic methods for functionalized dibenzofurans, including this compound, is therefore of great interest to materials scientists. researchgate.net The ability to create a wide range of dibenzofuran derivatives with tailored electronic and physical properties will be crucial for the advancement of organic electronics.
Photochemical Applications as Caging Groups and Controlled Release Systems (derived from nitrodibenzofuran chromophores)
The nitrodibenzofuran (NDBF) chromophore has emerged as a highly efficient photoremovable protecting group, also known as a "caging group". nih.govresearchgate.net Caging groups are used to temporarily block the function of a biologically active molecule. The active molecule can then be released at a specific time and location by irradiation with light, providing precise spatiotemporal control over biological processes. iris-biotech.de
The NDBF chromophore is particularly attractive for this application due to its high quantum yield of photolysis and its large extinction coefficient. nih.govresearchgate.net This means that it can be cleaved with high efficiency using relatively low light intensities. Furthermore, NDBF derivatives can be cleaved by two-photon excitation using near-infrared light, which is less damaging to biological tissues and allows for deeper penetration. iris-biotech.denih.gov
The this compound molecule contains the key nitrodibenzofuran moiety, suggesting its potential as a caging group. The acetamide group could be modified to attach the NDBF cage to a variety of biologically active molecules, such as neurotransmitters, peptides, or nucleic acids. acs.orgresearchgate.net The release of the active molecule would be triggered by photolysis of the NDBF cage, leading to a rapid and localized biological response. nih.govresearchgate.net This technology has significant potential in fields such as neurobiology, cell biology, and drug delivery.
| Property | Value | Reference |
| Quantum Yield of Photolysis | 0.7 | nih.govresearchgate.net |
| Extinction Coefficient | 18,400 M⁻¹ cm⁻¹ | nih.govresearchgate.net |
| Two-Photon Cross-Section | ~0.6 GM | nih.govresearchgate.net |
Contribution to Scaffold Development in Medicinal Chemistry Research
The dibenzofuran scaffold is a privileged structure in medicinal chemistry, meaning that it is a common motif in biologically active compounds and approved drugs. biointerfaceresearch.comthesciencein.orgresearchgate.net Dibenzofuran derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.netekb.eg
Design and Synthesis of Dibenzofuran-Based Molecular Scaffolds
The development of new synthetic methods for the construction of dibenzofuran-based molecular scaffolds is a key area of research in medicinal chemistry. researchgate.netrsc.orgbiointerfaceresearch.com The ability to synthesize a diverse library of dibenzofuran derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound can serve as a versatile starting material for the synthesis of such libraries.
The nitro and acetamide groups on the dibenzofuran ring provide opportunities for a variety of chemical modifications. For example, the nitro group can be reduced to an amine, which can then be coupled with different carboxylic acids to form a series of amides. The acetamide group can be hydrolyzed and the resulting amine can be functionalized in a similar manner. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which can have a significant impact on its biological activity.
Allosteric Modulation Studies of Target Proteins (referencing the scaffold's role in related inhibitors)
Allosteric modulators are molecules that bind to a site on a protein that is distinct from the active site. mdpi.com This binding event can either enhance (positive allosteric modulator) or inhibit (negative allosteric modulator) the protein's activity. Allosteric modulators offer several advantages over traditional active site inhibitors, including greater selectivity and a lower potential for side effects.
The dibenzofuran scaffold has been identified as a promising starting point for the design of allosteric modulators for a variety of protein targets. The rigid nature of the scaffold provides a well-defined platform for the presentation of functional groups that can interact with the allosteric binding site. The specific substitution pattern on the dibenzofuran ring is crucial for determining the molecule's binding affinity and modulatory effect.
While there is no direct evidence of this compound acting as an allosteric modulator, its dibenzofuran core suggests its potential in this area. The nitro and acetamide groups could be modified to introduce the necessary functionality for binding to an allosteric site. For example, the nitro group could be replaced with a hydrogen bond donor or acceptor, while the acetamide group could be extended to include a hydrophobic or charged moiety. The synthesis and screening of a library of derivatives based on the this compound scaffold could lead to the discovery of novel allosteric modulators for a variety of important drug targets.
Future Research Avenues for Nitro-Acetamide Dibenzofuran Derivatives
The unique combination of a dibenzofuran scaffold with nitro and acetamide functional groups in this compound presents a multitude of exciting opportunities for future research. The exploration of this compound and its derivatives is still in its early stages, and there are many unanswered questions and potential applications to be investigated.
One promising area for future research is the development of new synthetic methodologies for the regioselective functionalization of the dibenzofuran ring. This would allow for the creation of a wider range of derivatives with precisely controlled substitution patterns. The development of more efficient and environmentally friendly synthetic routes would also be beneficial for the large-scale production of these compounds.
Another important avenue for future research is the detailed investigation of the photophysical and photochemical properties of this compound and its derivatives. A deeper understanding of these properties will be crucial for the optimization of their performance in applications such as caging groups and organic electronics.
Exploring Novel Synthetic Pathways
One promising approach involves the use of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are being investigated to construct the dibenzofuran core with greater control over regioselectivity. This would allow for the precise placement of the nitro and acetamido groups, potentially reducing the number of synthetic steps and improving yields. Another area of exploration is the use of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. The application of flow chemistry to the nitration and amination steps of the synthesis could lead to significant improvements in efficiency and scalability.
Furthermore, researchers are exploring greener synthetic routes that minimize the use of hazardous solvents and reagents. This includes the use of solid-supported reagents and catalysts, which can be easily recovered and recycled, as well as the investigation of solvent-free reaction conditions. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, is another strategy being pursued to streamline the synthesis of this compound and its analogs.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Palladium-Catalyzed Cross-Coupling | High regioselectivity, improved yields | Development of novel ligands and catalysts |
| Flow Chemistry | Enhanced safety, scalability, and efficiency | Optimization of reactor design and reaction conditions |
| Green Chemistry Approaches | Reduced environmental impact, easier purification | Use of solid-supported reagents, solvent-free reactions |
| One-Pot Synthesis | Reduced reaction time, simplified workflow | Design of multi-component reaction sequences |
Expanding Derivatization Potential
The derivatization of this compound is a critical area of research aimed at exploring the structure-activity relationships of this class of compounds. The presence of the nitro and acetamido groups, as well as the aromatic dibenzofuran core, provides multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially enhanced or novel properties.
Another key area for derivatization is the nitro group. Reduction of the nitro group to an amino group provides a versatile handle for further functionalization. The resulting amine can be diazotized and converted to a variety of other functional groups, including halogens, hydroxyls, and cyano groups. Alternatively, the amine can be acylated or sulfonylated to introduce new amide or sulfonamide functionalities. These modifications can dramatically alter the electronic nature of the dibenzofuran ring system and influence intermolecular interactions.
Furthermore, electrophilic aromatic substitution reactions on the dibenzofuran core itself can be explored to introduce additional substituents. While the existing nitro and acetamido groups will direct the position of new substituents, careful selection of reaction conditions could allow for the synthesis of a range of polysubstituted derivatives.
| Derivatization Site | Chemical Transformation | Potential New Functional Groups |
| Acetamido Group | Hydrolysis and subsequent acylation/alkylation | Various amides, amines, alkylamines |
| Nitro Group | Reduction and subsequent diazotization or acylation | Amines, halogens, hydroxyls, cyano groups, amides, sulfonamides |
| Dibenzofuran Core | Electrophilic aromatic substitution | Halogens, nitro groups, acyl groups |
Advanced Computational Modeling for Structure-Reactivity Relationships
Advanced computational modeling plays a pivotal role in understanding the structure-reactivity relationships of this compound and guiding the design of new derivatives with desired properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to gain insights into the electronic structure, reactivity, and potential biological activity of this compound and its analogs.
DFT calculations are used to model the geometric and electronic properties of the molecule with a high degree of accuracy. These calculations can provide valuable information about bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's stability and reactivity. For example, mapping the electrostatic potential surface can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack, thereby predicting its reactivity in various chemical transformations. Furthermore, DFT can be used to calculate spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of newly synthesized derivatives.
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By generating a dataset of this compound derivatives and experimentally determining their activity, QSAR models can be developed to predict the activity of untested compounds. These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed activity. This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thus accelerating the drug discovery and development process.
| Computational Method | Information Gained | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Prediction of reactivity, characterization of new compounds |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Virtual screening of compound libraries, lead optimization |
Q & A
(Basic) What are the optimal synthetic routes for N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide, and how can reaction efficiency be validated?
Answer:
A multi-step synthesis is typically employed, starting with substituted dibenzofuran precursors. Key steps include:
- Nitro-substitution : Introduce the nitro group at the 3-position of dibenzofuran under acidic or alkaline conditions, using nitrating agents (e.g., HNO₃/H₂SO₄) .
- Acetamide conjugation : React the nitro-substituted intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
- Validation : Monitor reaction progress via TLC and HPLC. Confirm yield and purity using mass spectrometry (HRMS) and elemental analysis. Optimize conditions (e.g., solvent, temperature) to minimize by-products like unreacted intermediates or over-nitrated derivatives .
(Advanced) How can structural ambiguities in this compound be resolved when spectroscopic data conflicts with computational predictions?
Answer:
Contradictions between experimental (e.g., NMR chemical shifts) and computational (DFT-predicted) data often arise from dynamic effects or crystal packing. To resolve these:
- Multi-technique analysis : Combine ¹H/¹³C NMR, IR (for functional group verification), and X-ray crystallography (for absolute configuration) .
- Dynamic NMR studies : Probe rotational barriers of the acetamide group or nitro orientation at variable temperatures .
- DFT refinement : Include solvent effects and relativistic corrections in computational models to improve agreement with experimental data .
(Basic) What analytical methods are critical for confirming the identity and purity of this compound?
Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material) .
- Spectroscopy :
- Elemental analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .
(Advanced) What strategies are effective for isolating stereoisomers or resolving racemic mixtures in related acetamide derivatives?
Answer:
- Chiral chromatography : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) for high-resolution separation .
- Diastereomeric crystallization : Introduce a chiral auxiliary (e.g., menthol) to form diastereomers with distinct solubility profiles .
- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .
(Basic) What are common impurities in the synthesis of this compound, and how are they mitigated?
Answer:
- By-products :
- Unreacted dibenzofuran : Detectable via GC-MS; optimize reaction time and catalyst loading .
- Over-nitrated derivatives : Control nitration temperature (<50°C) and use stoichiometric HNO₃ .
- Mitigation :
(Advanced) What mechanistic insights explain unexpected side reactions, such as carbo-Piancatelli rearrangements, during acetamide synthesis?
Answer:
Carbo-Piancatelli rearrangements occur under acidic conditions when furan derivatives are present. For example:
- Mechanism : Protonation of the furan oxygen triggers ring-opening, followed by cyclization to form fused bicyclic structures .
- Prevention : Use mild acids (e.g., boric acid) or non-protic solvents (e.g., DCM) to suppress rearrangement .
- Characterization : Confirm rearranged products via X-ray crystallography and 2D NMR (COSY, NOESY) .
(Advanced) How can bioactivity screening protocols be designed to evaluate this compound’s pharmacological potential?
Answer:
- Antimicrobial assays :
- Gram-positive bacteria : Use MIC tests against S. aureus (ATCC 25923) with concentrations ranging 1–100 µg/mL .
- Fungi : Employ broth microdilution for C. albicans (ATCC 90028) .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293) via MTT assay to assess selectivity .
- Molecular docking : Predict binding affinity to target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
